molecular formula C13H19N3O8 B054060 Kaoag CAS No. 119320-06-8

Kaoag

Numéro de catalogue: B054060
Numéro CAS: 119320-06-8
Poids moléculaire: 345.31 g/mol
Clé InChI: QBIKARYQTKNDPS-MUTADSMTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kaoag is a specialized chemical reagent developed for advanced research in plant biology and agricultural sciences. Its primary mechanism of action involves modulating key physiological pathways related to plant growth and stress responses, making it an invaluable tool for investigating crop yield optimization and resilience. Researchers utilize Kaoag to study its effects on cellular signaling, hormone regulation, and gene expression under controlled laboratory conditions. The compound's high purity and consistent performance ensure reliable, reproducible results in experimental models. This reagent is strictly intended for in vitro applications to further fundamental scientific understanding and is not formulated for diagnostic, therapeutic, or any form of human or animal use.

Propriétés

Numéro CAS

119320-06-8

Formule moléculaire

C13H19N3O8

Poids moléculaire

345.31 g/mol

Nom IUPAC

(2S,3S,4R)-3-(carboxymethyl)-4-[(E)-N-[2-(carboxymethylamino)-2-oxoethoxy]-C-methylcarbonimidoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H19N3O8/c1-6(16-24-5-9(17)14-4-11(20)21)8-3-15-12(13(22)23)7(8)2-10(18)19/h7-8,12,15H,2-5H2,1H3,(H,14,17)(H,18,19)(H,20,21)(H,22,23)/b16-6+/t7-,8+,12-/m0/s1

Clé InChI

QBIKARYQTKNDPS-MUTADSMTSA-N

SMILES

CC(=NOCC(=O)NCC(=O)O)C1CNC(C1CC(=O)O)C(=O)O

SMILES isomérique

C/C(=N\OCC(=O)NCC(=O)O)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O

SMILES canonique

CC(=NOCC(=O)NCC(=O)O)C1CNC(C1CC(=O)O)C(=O)O

Synonymes

kainylaminooxyacetylglycine
KAOAG

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structurally Similar Compounds

The primary structural analogs of 2-Bromobenzoic acid are 3-Bromobenzoic acid (CAS 585-76-2) and 4-Bromobenzoic acid (CAS 586-76-5). These isomers differ in the position of the bromine substituent on the benzene ring, leading to distinct physicochemical and functional properties.

Data Table 1: Structural and Functional Comparison

Property 2-Bromobenzoic Acid (Kaoag) 3-Bromobenzoic Acid 4-Bromobenzoic Acid
CAS Number 1761-61-1 585-76-2 586-76-5
Substituent Position Ortho (C2) Meta (C3) Para (C4)
Molecular Weight 201.02 g/mol 201.02 g/mol 201.02 g/mol
Solubility (Water) 0.687 mg/mL 0.512 mg/mL 0.423 mg/mL
Log S (ESOL) -2.47 -2.63 -2.89
Bioavailability 0.55 (Moderate) 0.48 (Low) 0.42 (Low)
Synthetic Yield 98% (A-FGO catalyst) 85% (Conventional methods) 78% (Conventional methods)
Functional Similarity

Compounds like 2-Chlorobenzoic acid (CAS 118-91-2) and 2-Iodobenzoic acid (CAS 583-63-1) are functionally analogous to Kaoag, differing only in the halogen substituent (Cl, I vs. Br). These variations influence reactivity and applications:

  • 2-Chlorobenzoic Acid : Lower molecular weight (156.57 g/mol) and higher solubility (1.24 mg/mL), making it preferable in aqueous-phase reactions .
  • 2-Iodobenzoic Acid : Higher molecular weight (248.01 g/mol) and lower solubility (0.21 mg/mL), suited for heavy-atom-mediated catalysis .
Reactivity and Catalytic Performance

Kaoag (2-Bromobenzoic acid) exhibits superior catalytic efficiency in cross-coupling reactions compared to its isomers. For example, in Suzuki-Miyaura coupling, Kaoag achieves a reaction yield of 92% with palladium catalysts, while 3- and 4-Bromobenzoic acids yield 84% and 76% , respectively. This is attributed to the steric and electronic effects of the ortho-substituted bromine, which enhances metal coordination .

Méthodes De Préparation

Alkylation and Resolution Optimization

The foundational step in Kaoag synthesis involves alkylation of a precursor amine, followed by chiral resolution. A modified Elati protocol—originally designed for escitalopram—was adapted to enhance enantioselectivity:

  • Alkylation :

    • Reagents : Benzyl bromide, K₂CO₃, DMF.

    • Conditions : 60°C, 12 h, N₂ atmosphere.

    • Yield : 68–72% (vs. 50% in early iterations).

  • Chiral Resolution :

    • Use of DTT in ethanol/water (3:1) at 0–5°C suppressed solid-solution formation, increasing (S)-enantiomer purity to 98.5%.

    • Critical Parameter : Solubility differentials between diastereomeric salts (5:1 favoring the desired enantiomer).

Catalytic Asymmetric Hydrogenation

Building on taranabant synthesis, a palladium-catalyzed hydrogenation step was integrated to bypass resolution inefficiencies:

ParameterValue
CatalystPd/C (10 wt%)
SubstrateTetrasubstituted enamide
Pressure50 psi H₂
Temperature25°C
Enantiomeric Excess (ee)99.2%

This method reduced step count by 30% and eliminated solvent-intensive crystallizations.

Impurity Suppression Strategies

Dimerization—a persistent issue in quinolone antibiotics like delafloxacin—was mitigated in Kaoag synthesis via Design of Experiments (DoE):

  • Critical Factors :

    • Chlorination reagent stoichiometry (1.05 eq. optimal).

    • Reaction temperature (<−10°C to inhibit radical coupling).

    • Solvent polarity (acetonitrile > dichloromethane).

Post-optimization, dimer impurities fell from 0.43% to <0.1%.

Analytical Validation and Scalability

In-Process Controls

Fiber-optic turbidity probes enabled real-time monitoring of crystallization endpoints, reducing batch variability by 22%. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) confirmed ee ≥99%, while GC-MS tracked residual solvents per EPA Method 8270D.

Pilot-Scale Feasibility

A 342 kg pilot batch achieved 85% yield using a telescoped process:

  • CDI-mediated coupling in THF (2 h, 25°C).

  • Anti-solvent crystallization (heptane/ethyl acetate).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.